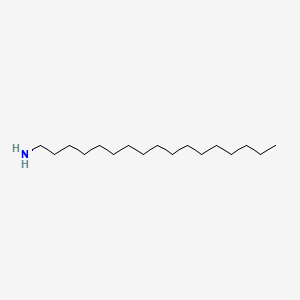1-Aminoheptadecane
CAS No.: 4200-95-7
Cat. No.: VC1962262
Molecular Formula: C17H37N
Molecular Weight: 255.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4200-95-7 |
|---|---|
| Molecular Formula | C17H37N |
| Molecular Weight | 255.5 g/mol |
| IUPAC Name | heptadecan-1-amine |
| Standard InChI | InChI=1S/C17H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-18H2,1H3 |
| Standard InChI Key | KAJZYANLDWUIES-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCN |
| Canonical SMILES | CCCCCCCCCCCCCCCCCN |
| Boiling Point | 336.0 °C |
| Melting Point | 49.0 °C |
Introduction
Chemical Identity and Structural Information
1-Aminoheptadecane is characterized by a straight hydrocarbon chain with an amino group at one terminus. The compound has the following identifiers and structural details:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₃₇N |
| Molecular Weight | 255.482 g/mol |
| IUPAC Name | Heptadecan-1-amine |
| SMILES Notation | CCCCCCCCCCCCCCCCCN |
| InChI | InChI=1S/C17H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-18H2,1H3 |
| InChIKey | KAJZYANLDWUIES-UHFFFAOYSA-N |
| CAS Registry Number | 4200-95-7 |
| Other Names | Heptadecylamine; n-Heptadecylamine; Margarylamine; 1-Aminoheptadecane |
The molecule consists of a primary amine (-NH₂) functional group attached to the end of a C₁₇ alkyl chain, providing it with an amphiphilic character where the hydrocarbon chain serves as the hydrophobic portion and the amino group as the hydrophilic portion .
Physical and Chemical Properties
Physical Properties
1-Aminoheptadecane exhibits physical properties typical of long-chain aliphatic amines. The comprehensive physical properties are summarized in the following table:
The relatively high melting and boiling points reflect the compound's long hydrocarbon chain and the intermolecular hydrogen bonding capabilities of the amino group .
Chemical Properties
The chemical behavior of 1-aminoheptadecane is primarily determined by its amino functional group and long hydrocarbon chain:
| Property | Value | Reference |
|---|---|---|
| ACD/LogP | 7.84 | |
| ACD/LogD (pH 5.5) | 4.74 | |
| ACD/LogD (pH 7.4) | 4.96 | |
| Hydrogen Bond Acceptors | 1 | |
| Hydrogen Bond Donors | 2 | |
| Freely Rotating Bonds | 16 | |
| Polar Surface Area | 3.24 Ų |
The high logP value (7.84) indicates the compound's strong lipophilic character, making it highly soluble in organic solvents but poorly soluble in water . The primary amine group can participate in typical amine reactions including nucleophilic substitution, acylation, and salt formation with acids. When treated with hydrochloric acid, it forms the corresponding hydrochloride salt (heptadecan-1-amine hydrochloride) with the molecular formula C₁₇H₃₇N·HCl and molecular weight 291.9 g/mol.
Spectroscopic Properties
Mass spectrometry and collision cross-section data provide valuable information for analytical identification of 1-aminoheptadecane:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 256.29988 | 170.6 |
| [M+Na]⁺ | 278.28182 | 178.4 |
| [M+NH₄]⁺ | 273.32642 | 177.5 |
| [M+K]⁺ | 294.25576 | 169.4 |
| [M-H]⁻ | 254.28532 | 170.9 |
| [M+Na-2H]⁻ | 276.26727 | 172.2 |
| [M]⁺ | 255.29205 | 171.5 |
| [M]⁻ | 255.29315 | 171.5 |
These collision cross-section values are particularly useful for identification of the compound in ion mobility spectrometry coupled with mass spectrometry analyses .
Synthesis and Preparation Methods
Several methods have been reported for the synthesis of 1-aminoheptadecane:
Gabriel Synthesis
The Gabriel synthesis pathway using phthalimide can be employed to convert 1-bromoheptadecane to 1-aminoheptadecane:
-
Reaction of potassium phthalimide with 1-bromoheptadecane
-
Hydrolysis of the resulting N-alkylphthalimide with hydrazine or base
Amination of Halides
Direct amination of 1-bromoheptadecane or 1-chloroheptadecane with ammonia at elevated temperature and pressure can also yield 1-aminoheptadecane, although this method often produces mixtures of primary, secondary, and tertiary amines that require separation .
Reductive Amination
Reductive amination of heptadecanal with ammonia in the presence of a reducing agent like sodium cyanoborohydride offers another synthetic route to 1-aminoheptadecane .
Applications and Uses
1-Aminoheptadecane finds applications in various fields due to its structural and chemical properties:
Synthesis of Specialty Chemicals
The compound serves as a precursor for the synthesis of various nitrogen-containing compounds, including:
-
N-heptadecyl-stearamide, which can be produced by reacting 1-aminoheptadecane with stearic acid at 160-180°C for approximately 30 minutes, yielding about 86% of the product .
-
Surfactants and emulsifiers with applications in personal care products, textiles, and industrial cleaning formulations.
-
Corrosion inhibitors for metal protection in acidic environments.
Research and Analytical Applications
In research settings, 1-aminoheptadecane serves as:
-
A standard for analytical method development
-
A model compound for studies on long-chain alkyl amines
-
A substrate for enzymatic studies involving amine oxidases
Analytical Methods for Detection and Quantification
Several analytical techniques can be employed for the detection and quantification of 1-aminoheptadecane:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for analyzing 1-aminoheptadecane and has been employed in studies monitoring heptadecane production in microorganisms . The technique typically involves:
-
Derivatization to improve chromatographic properties
-
Selected ion monitoring (SIM) for enhanced sensitivity
-
Comparison against authenticated standards
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS methods, particularly those using reversed-phase columns and mass spectrometric detection, provide another powerful approach for analyzing 1-aminoheptadecane, especially in complex biological matrices.
Ion Mobility Spectrometry (IMS)
The predicted collision cross-section values reported for various ionic forms of 1-aminoheptadecane (as shown in section 2.3) indicate that ion mobility spectrometry coupled with mass spectrometry could be an effective technique for its identification and quantification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume